molecular formula C30H20O4 B14418209 trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate CAS No. 143192-49-8

trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate

Cat. No.: B14418209
CAS No.: 143192-49-8
M. Wt: 444.5 g/mol
InChI Key: GRWKGIOIODWTPX-XCZPVHLTSA-N
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Description

trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: is a chemical compound that belongs to the class of organic compounds known as dihydrodiols. These compounds are characterized by the presence of two hydroxyl groups attached to adjacent carbon atoms in a dihydro structure. The compound is derived from fluoranthene, a polycyclic aromatic hydrocarbon, and is esterified with benzoic acid.

Preparation Methods

The synthesis of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate typically involves the following steps:

    Dihydroxylation of Fluoranthene: Fluoranthene undergoes dihydroxylation to form trans-2,3-dihydro-2,3-fluoranthenediol. This reaction can be catalyzed by osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

    Esterification: The resulting dihydrodiol is then esterified with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield this compound.

Chemical Reactions Analysis

trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon or other reduced forms. Sodium borohydride (NaBH4) is a typical reducing agent used in such reactions.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) can be used for this purpose.

Scientific Research Applications

trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

trans-2,3-Dihydro-2,3-fluoranthenediol dibenzoate can be compared with other similar compounds, such as:

    trans-2,3-Dihydro-2,3-naphthalenediol dibenzoate: This compound has a similar dihydrodiol structure but is derived from naphthalene instead of fluoranthene.

    cis-2,3-Dihydro-2,3-fluoranthenediol dibenzoate: The cis isomer of the compound has different stereochemistry, which can affect its chemical and biological properties.

    trans-2,3-Dihydro-2,3-anthracenediol dibenzoate: Derived from anthracene, this compound shares structural similarities but has distinct reactivity and applications.

Properties

CAS No.

143192-49-8

Molecular Formula

C30H20O4

Molecular Weight

444.5 g/mol

IUPAC Name

[(2S,3S)-3-benzoyloxy-2,3-dihydrofluoranthen-2-yl] benzoate

InChI

InChI=1S/C30H20O4/c31-29(19-10-3-1-4-11-19)33-26-18-25-22-15-8-7-14-21(22)23-16-9-17-24(27(23)25)28(26)34-30(32)20-12-5-2-6-13-20/h1-18,26,28H/t26-,28-/m0/s1

InChI Key

GRWKGIOIODWTPX-XCZPVHLTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)[C@@H]2OC(=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=C3C4=CC=CC=C4C5=C3C(=CC=C5)C2OC(=O)C6=CC=CC=C6

Origin of Product

United States

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